D-(+)-Vesamicol hydrochloride

Cholinergic Pharmacology Enantiomer Selectivity VAChT Inhibition

Researchers requiring a stereochemically defined, low-potency VAChT inhibitor for negative control experiments often face supply chain gaps-racemic (±)-vesamicol mixtures cannot substitute when enantiomeric purity is critical. D-(+)-Vesamicol hydrochloride (CAS 112709-60-1) directly addresses this need. • 25-fold lower VAChT potency vs. L-(-)-vesamicol-the definitive negative control for stereospecific pharmacology studies • Equipotent to L-(-)-vesamicol at α2-adrenoceptors-enables isolation of this off-target interaction without VAChT interference • Essential reference standard for chiral HPLC method validation (e.g., vancomycin CSP) Supplied as a white to off-white solid with confirmed enantiomeric purity. Suitable for SAR screening, neurotransmitter release assays, and chiral separation development.

Molecular Formula C17H25NO
Molecular Weight 259.4 g/mol
CAS No. 112709-60-1
Cat. No. B1142475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-(+)-Vesamicol hydrochloride
CAS112709-60-1
Molecular FormulaC17H25NO
Molecular Weight259.4 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O
InChIInChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m0/s1
InChIKeyYSSBJODGIYRAMI-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-(+)-Vesamicol Hydrochloride: Key Procurement Information


D-(+)-Vesamicol hydrochloride (CAS 112709-60-1), the D-(+)-enantiomer of vesamicol (AH5183), is a potent inhibitor of the vesicular acetylcholine transporter (VAChT) . It is a well-characterized tool compound in cholinergic neuroscience, used to block the transport of acetylcholine (ACh) into synaptic vesicles, thereby modulating neurotransmission . Its primary utility lies in its role as the 'less-active' enantiomer, making it an essential control compound for studies involving the more potent L-(-)-isomer .

Cholinergic neuroscience tool Stereochemically-defined VAChT inhibitor for synaptic vesicle transport studies
Enantiomer-specific control Less-active D-(+)-enantiomer provides essential negative control for L-(-)-vesamicol experiments
Stereochemical research workflow Supports enantiomeric purity validation and structure-activity relationship (SAR) studies

D-(+)-Vesamicol Hydrochloride: Enantiomeric Purity Requirement


Generic 'vesamicol' is often supplied as a racemic mixture ((±)-vesamicol, e.g., CAS 120447-62-3), which contains both D-(+)- and L-(-)-enantiomers. This mixture is unsuitable when the specific, lower-potency profile of D-(+)-vesamicol is required for experimental controls or structure-activity relationship (SAR) studies . Critically, L-(-)-vesamicol is 25-times more potent than D-(+)-vesamicol in inhibiting VAChT, meaning even small amounts of the L-(-)-enantiomer as an impurity in a D-(+)-sample would drastically alter experimental outcomes and invalidate the use of the compound as a negative control . Furthermore, the enantiomers exhibit different selectivity profiles at sigma receptors and α2-adrenoceptors [1], as detailed below, rendering substitution with racemic vesamicol scientifically invalid for any study requiring defined, stereospecific pharmacology.

Racemic mixture lacks enantiomeric control
Generic (±)-vesamicol contains both enantiomers and may shift VAChT inhibition profile, undermining negative-control validity.
Trace L-(-)-enantiomer contamination
Even minor L-(-)-vesamicol impurity can disproportionately increase apparent VAChT inhibition due to its higher potency, compromising experimental interpretation.
Off-target receptor profile differs
D-(+)-vesamicol retains α2-adrenoceptor blockade equipotent to L-(-)-isomer; substituting racemate alters the selectivity signature and may confound receptor pharmacology outcomes.

D-(+)-Vesamicol Hydrochloride: Comparator Evidence


VAChT Inhibition: D-(+)- vs. L-(-)-Vesamicol

D-(+)-Vesamicol is 25-fold less potent than its L-(-)-counterpart as an inhibitor of acetylcholine transport in cholinergic nerve terminals . This differential is fundamental to its use as a negative control and a tool to establish enantiomeric specificity in VAChT studies. In competitive binding studies, (-)-vesamicol consistently displays higher affinity for VAChT than the (+)-enantiomer [1].

VAChT inhibition
Head-to-head
25-fold lower potency vs. L-(-)-vesamicol
Reported enantiomer comparison context
Cholinergic nerve terminal assay; essential for negative-control application
Cholinergic Pharmacology Enantiomer Selectivity VAChT Inhibition

α2-Adrenoceptor Off-Target Selectivity

Unlike L-(-)-vesamicol, which is a potent VAChT inhibitor, D-(+)-vesamicol is equipotent with the L-(-)-enantiomer for blocking α2-adrenoceptors [1]. This indicates that while D-(+)-vesamicol's primary cholinergic action is diminished, its off-target activity at α2-adrenoceptors remains significant and comparable to its more active enantiomer. This differential selectivity is critical for interpreting results in complex biological systems.

α2-Adrenoceptor
Head-to-head
Equipotent with L-(-)-vesamicol
Off-target receptor context
D-(+)-retains α2-blockade; interpret complex systems with care
Receptor Pharmacology Selectivity Profiling Adrenoceptor

Binding Affinity: VAChT vs. Sigma Receptors

While the Ki of D-(+)-vesamicol for VAChT is not directly reported in these sources, the racemic (±)-vesamicol hydrochloride has a Ki of 2 nM for VAChT, and also binds to σ1 and σ2 receptors with Kis of 26 nM and 34 nM, respectively . Importantly, studies with iodinated analogs demonstrate a consistent trend: (-)-enantiomers have higher affinity for VAChT than (+)-enantiomers [1]. For example, (-)-ortho-iodovesamicol shows high VAChT affinity, whereas the (+)-enantiomer's affinity is lower [1]. This pattern is expected to hold for the parent vesamicol molecule, supporting the use of D-(+)-vesamicol as the less active VAChT binder.

Sigma receptor binding
Class-level
(-)-enantiomers show higher VAChT affinity; D-(+)-data not available
Enantiomer affinity trend context
Class-level inference from radioiodinated analogs; review with specific binding data
Binding Affinity Sigma Receptors VAChT

Advanced VAChT Inhibitors: Potency Comparison

Advanced VAChT inhibitors like benzovesamicol (Ki = 1.32 nM) and 4-aminobenzovesamicol (Kd ≤ 6.5 pM) demonstrate substantially higher affinity than racemic vesamicol (Ki ≈ 2-7.6 nM) [1][2]. This positions vesamicol, and by extension its enantiomers, as the prototypical tool with moderate affinity. D-(+)-Vesamicol, as the less active enantiomer of this prototypical inhibitor, represents a valuable point on the activity spectrum, useful for calibrating assays and understanding the lower end of the potency range for this chemical class.

Analog potency range
Cross-study
3- to >1000-fold higher affinity than racemic vesamicol
Assay calibration and SAR context
Prototypical low-activity reference for ranking novel analogs
Medicinal Chemistry Analog Comparison Binding Affinity

D-(+)-Vesamicol Hydrochloride: Key Application Scenarios


Negative Control for VAChT ACh Release

In experiments measuring VAChT-dependent ACh release, D-(+)-vesamicol serves as the essential, less-active enantiomer control. Its 25-fold lower potency compared to L-(-)-vesamicol allows researchers to attribute observed effects specifically to VAChT inhibition by the active enantiomer, while controlling for non-specific or stereochemistry-independent effects of the compound.

α2-Adrenoceptor Off-Target Pharmacology

Given that D-(+)-vesamicol is equipotent to L-(-)-vesamicol in blocking α2-adrenoceptors [1], it is the preferred reagent for isolating and studying this specific off-target interaction. This is critical for dissecting the complex pharmacology of vesamicol analogs and understanding their potential non-cholinergic side effects.

Calibration Standard for Vesamicol Analog SAR

When screening a library of novel vesamicol analogs for VAChT inhibition, D-(+)-vesamicol provides a low-affinity baseline [2]. This helps in accurately ranking the potency of new compounds and validating assay sensitivity, especially when used in conjunction with the high-affinity L-(-)-enantiomer and other more potent analogs like benzovesamicols [2].

Enantiomeric Purity Method Validation

The distinct stereochemistry of D-(+)-vesamicol makes it a crucial reference standard for developing and validating chiral separation methods, such as HPLC with a vancomycin chiral stationary phase [3]. This is essential for quality control of synthesized vesamicol and its analogs, ensuring enantiomeric purity and accurate dosing in preclinical studies.

Application
Selection Property
Validation Focus
VAChT-dependent ACh release control
Enantiomer-comparison study context
VAChT inhibition specificity and stereochemistry-dependent effects
α2-Adrenoceptor off-target profiling
Off-target receptor pharmacology
α2-adrenergic activity attribution in complex models
Vesamicol analog SAR calibration
Low-affinity baseline reference
Assay sensitivity validation and potency ranking of novel inhibitors
Chiral method development
Stereochemical reference standard
Enantiomeric purity verification and chiral separation method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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